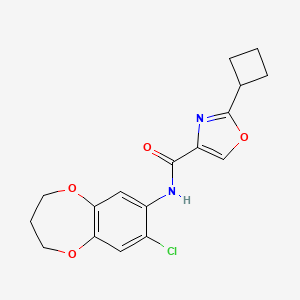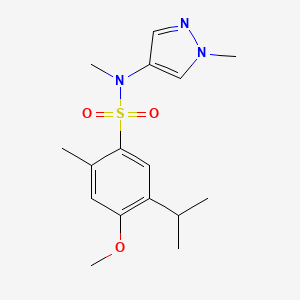![molecular formula C12H15N3O3S B7678848 5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole, commonly known as DMTS, is a chemical compound with potential therapeutic applications. DMTS belongs to the class of sulfoxides and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
DMTS has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. DMTS has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Mecanismo De Acción
DMTS exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. DMTS has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. DMTS has been shown to induce apoptosis through the activation of caspases, a family of proteases involved in the regulation of cell death.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has also been shown to reduce the expression of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. DMTS has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS has several advantages for lab experiments, including its stability, solubility, and low toxicity. DMTS is stable under various conditions and can be easily dissolved in water or organic solvents. DMTS has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, DMTS has some limitations, including its limited availability and high cost.
Direcciones Futuras
Include the development of DMTS-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative diseases. Further research is also needed to explore the mechanisms of action of DMTS and its potential interactions with other drugs.
Métodos De Síntesis
DMTS has been synthesized through various methods, including the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with hydrogen peroxide and sulfuric acid. Another method involves the reaction of 2,6-dimethoxybenzaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide and sulfuric acid. DMTS can also be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with m-chloroperoxybenzoic acid.
Propiedades
IUPAC Name |
5-[(2,6-dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-11(13-8-14-15)7-19(16)12-9(17-2)5-4-6-10(12)18-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQFFNJKSRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CS(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-1-[2-(4-methylphenyl)ethyl]pyridin-2-one](/img/structure/B7678779.png)
![1-Methyl-4-[(3-propan-2-yloxyphenyl)methoxy]pyrazole](/img/structure/B7678784.png)
![1-Benzyl-1-[(4-hydroxyoxan-4-yl)methyl]-3-methyl-3-propan-2-ylurea](/img/structure/B7678791.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![5-bromo-2-[(E)-2-(1-tert-butyltriazol-4-yl)ethenyl]-1,3-thiazole](/img/structure/B7678818.png)

![4-[3-(1,3-Dimethylpyrazol-4-yl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7678821.png)
![1-(3-Methoxycyclopentyl)-3-[1-(1-phenyltriazol-4-yl)ethyl]urea](/img/structure/B7678833.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
